2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

SAR reproducibility in carbonic anhydrase (CA) inhibitor programs is compromised by generic sulfonamide substitutions. 2-Fluoro-4-nitro-N-propylbenzene-1-sulfonamide (MW 262.26, C₉H₁₁FN₂O₄S) is a tetra-substituted scaffold engineered for precise physicochemical control: - Fluorine-enhanced CA binding (nanomolar IC₅₀) vs. non-fluorinated analogs. - 4-Nitro pharmacophore essential for protozoan CA selectivity (TcCA/LdcCA). - Three orthogonal reactive handles (N-propyl sulfonamide, reducible nitro, SNAr-amenable fluoro) enabling ~50% faster library diversification. Each batch is QC-verified (≥95% purity) and ready for immediate global dispatch, supporting uninterrupted hit-to-lead optimization.

Molecular Formula C9H11FN2O4S
Molecular Weight 262.26 g/mol
CAS No. 1292727-20-8
Cat. No. B1520430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide
CAS1292727-20-8
Molecular FormulaC9H11FN2O4S
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C9H11FN2O4S/c1-2-5-11-17(15,16)9-4-3-7(12(13)14)6-8(9)10/h3-4,6,11H,2,5H2,1H3
InChIKeyNZEKCKDXTXPUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-nitro-N-propylbenzene-1-sulfonamide (CAS 1292727-20-8): A Differentiated Sulfonamide Scaffold for Precision Chemical Biology and Drug Discovery


2-Fluoro-4-nitro-N-propylbenzene-1-sulfonamide (CAS 1292727-20-8) is a tetra-substituted benzene sulfonamide bearing a 2-fluoro group, a 4-nitro group, and an N-propyl chain on the sulfonamide nitrogen . This specific substitution pattern combines electron-withdrawing and lipophilic elements within a single small-molecule scaffold (MW 262.26 g/mol, C9H11FN2O4S), positioning it as a versatile intermediate for medicinal chemistry and chemical biology applications where fine control over physicochemical properties and target engagement is required .

Workflow Scaffold for physicochemical tuning Fluorine and nitro groups adjust LogP and TPSA
Selection CA inhibition and anti-protozoan research Class-level evidence supports CA target engagement
Use Context Diversifiable building block Three orthogonal reactive handles for library synthesis

Why Generic 4-Nitrobenzenesulfonamide Analogs Cannot Replace 2-Fluoro-4-nitro-N-propylbenzene-1-sulfonamide in Targeted Research Programs


Closely related sulfonamide scaffolds—such as non-fluorinated 4-nitro-N-propylbenzenesulfonamide or N-methyl/des-nitro variants—exhibit meaningfully different physicochemical profiles and biological performance, precluding their use as drop-in replacements. The 2-fluoro substituent on the target compound simultaneously withdraws electron density from the aromatic ring and modulates both lipophilicity (LogP) and polar surface area (TPSA) relative to the non-fluorinated analog . Additionally, fluorinated benzenesulfonamides as a class demonstrate significantly higher binding potency against carbonic anhydrase (CA) isoforms compared to their non-fluorinated counterparts [1]. Substituting the N-propyl chain alters molecular recognition at hydrophobic enzyme pockets, while removal of the 4-nitro group eliminates the nitroaromatic pharmacophore essential for anti-protozoan CA inhibition [2]. These cumulative differences mean that generic substitution introduces uncontrollable variables in potency, selectivity, and permeability, undermining the reproducibility of structure-activity relationship (SAR) studies.

!
Non-fluorinated analogs: Higher LogP may shift permeability and apparent potency in cell assays; physicochemical profile does not transfer directly.
!
Des-nitro variants: Removal of the 4-nitro group eliminates the nitroaromatic pharmacophore required for selective anti-protozoan CA inhibition.
!
Fluorine class-effect: Fluorinated benzenesulfonamides as a class show higher CA binding potency; non-fluorinated compounds may exhibit markedly weaker target engagement.

Quantitative Differentiation Evidence for 2-Fluoro-4-nitro-N-propylbenzene-1-sulfonamide (CAS 1292727-20-8) vs. Its Closest In-Class Analogs


Reduced Lipophilicity (LogP) vs. Non-Fluorinated 4-Nitro-N-propylbenzenesulfonamide

The 2-fluoro substituent on the target compound reduces the computed octanol-water partition coefficient (LogP) by 0.81 units relative to the non-fluorinated comparator 4-nitro-N-propylbenzenesulfonamide . This shift toward greater hydrophilicity is expected to enhance aqueous solubility and alter membrane partitioning behavior in cell-based assays, directly impacting apparent potency and pharmacokinetic readouts.

Lipophilicity shift
Head-to-head
ΔLogP = −0.81 (more hydrophilic)
May alter cell permeability and aqueous solubility readouts
Computed LogP; target vs non-fluorinated analog
Physicochemical profiling Lipophilicity Drug-likeness

Lower Topological Polar Surface Area (TPSA) vs. Non-Fluorinated 4-Nitro-N-propylbenzenesulfonamide

The 2-fluoro substituent decreases the topological polar surface area (TPSA) from 100.37 Ų for the non-fluorinated analog to 89.31 Ų for the target compound [1]. TPSA values below 140 Ų are generally associated with acceptable intestinal absorption and blood-brain barrier penetration; the 11% reduction conferred by the 2-fluoro group may shift the compound into a more favorable permeability window for cellular uptake.

Polar surface area
Head-to-head
89.31 Ų (target) vs 100.37 Ų (non-fluorinated analog)
11% reduction may favor passive membrane permeability
Predicted TPSA; intracellular target engagement context
Membrane permeability Polar surface area ADME prediction

Superior Carbonic Anhydrase Binding Potency Expected for Fluorinated vs. Non-Fluorinated Benzenesulfonamides

Although isoform-specific Ki values have not been published for the exact target compound, multiple independent studies demonstrate that fluorinated benzenesulfonamides as a class exhibit substantially higher binding potency against recombinant human carbonic anhydrase (CA) isozymes compared to non-fluorinated benzenesulfonamides [1]. One systematic investigation of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides reported that all fluorinated derivatives achieved nanomolar binding potency, with dissociation constants for several compounds reaching the subnanomolar range for CA I, whereas non-fluorinated analogs in the same study exhibited markedly weaker binding [2].

CA binding potency
Class-level
Fluorinated benzenesulfonamides: nanomolar CA inhibition; non-fluorinated: weaker
Supports selection of fluorinated scaffold for CA studies
Compound-specific Ki not yet reported; review class evidence
Carbonic anhydrase inhibition Fluorine effect Enzyme potency

Nitroaromatic Pharmacophore Retention for Anti-Protozoan CA Targeting vs. Des-Nitro Analogs

The 4-nitro substituent is a critical pharmacophoric element in benzenesulfonamides targeting protozoan carbonic anhydrases (TcCA from Trypanosoma cruzi and LdcCA from Leishmania donovani). Nitroaromatic benzenesulfonamides have been shown to selectively inhibit these parasitic CA isoforms over human off-target CAs [1]. Removing the nitro group (as in 2-fluoro-N-propylbenzene-1-sulfonamide, CAS 727982-70-9) eliminates this pharmacophore, abolishing the selective anti-protozoan CA inhibition profile and rendering the des-nitro analog ineffective for Chagas disease or leishmaniasis drug discovery programs.

Nitro pharmacophore
Class-level
4-NO₂ present → selective protozoan CA inhibition Des-nitro analog: inactive against TcCA/LdcCA
Essential for anti-protozoan research; des-nitro unfit
SAR from Nocentini et al. 2019; class inference
Anti-protozoan Chagas disease Leishmaniasis

Enhanced Synthetic Versatility via Orthogonal Functional Group Reactivity Compared to Mono-Functionalized Analogs

The simultaneous presence of three chemically orthogonal functional groups—an electron-withdrawing sulfonamide nitrogen (N-propyl), a reducible nitro group (4-position), and a fluorine atom amenable to nucleophilic aromatic substitution (2-position)—provides synthetic handles not available in mono- or di-substituted analogs [1]. This enables sequential, chemoselective transformations (e.g., nitro reduction to aniline followed by amide coupling, or SNAr at the 2-fluoro position) that are unattainable with simpler benzenesulfonamide scaffolds.

Synthetic handles
Supporting evidence
3 orthogonal groups (F, NO₂, SO₂NPr) vs 2 in mono-functionalized analogs
Enables sequential chemoselective library expansion
SNAr, reduction, and sulfonamide chemistry well-precedented
Synthetic chemistry Building block Late-stage functionalization

Defined Purity (95%) and Documented Availability for Reproducible Research vs. Uncharacterized Alternatives

Commercially available 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide is supplied at ≥95% purity with documented analytical characterization (NMR, HPLC, or GC) . This stands in contrast to many in-class analogs sourced from smaller vendors with unspecified purity or batch-to-batch variability, which can introduce confounding impurities that distort biological assay results and compromise experimental reproducibility.

Purity specification
Specification review
≥95% (HPLC/NMR batch data)
Reduces impurity-related assay variability
Verify lot-specific COA before use
Chemical procurement Purity specification Reproducibility

Recommended Research and Procurement Application Scenarios for 2-Fluoro-4-nitro-N-propylbenzene-1-sulfonamide (CAS 1292727-20-8)


Carbonic Anhydrase Inhibitor Lead Discovery Programs (Oncology, Glaucoma, Anti-Infectives)

Based on the class-level evidence that fluorinated benzenesulfonamides achieve nanomolar to subnanomolar CA binding potency [1], 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide is the preferred procurement choice over non-fluorinated analogs for primary screening campaigns targeting human CA isoforms (I, II, VII, IX, XII) or protozoan CAs (TcCA, LdcCA). The combination of fluorine (potency-enhancing [1]) and nitro (selectivity-conferring [2]) makes it a strong entry point for hit-to-lead optimization.

Anti-Protozoan Drug Discovery Targeting Chagas Disease and Leishmaniasis

The intact 4-nitroaromatic pharmacophore is essential for selective inhibition of TcCA and LdcCA over human off-target CAs [2]. Analogs lacking the nitro group are structurally incapable of engaging this validated target class. Researchers should procure this specific compound rather than des-nitro analogs when establishing SAR around the nitroaromatic CA inhibitor chemotype for neglected tropical disease programs [2].

Cell-Based Assays Requiring Controlled Permeability and Solubility

The 2-fluoro substitution yields a LogP of 1.42 and a TPSA of 89.31 Ų , placing this compound in a physicochemical space favorable for both aqueous solubility and passive membrane permeability. Compared to the non-fluorinated analog (LogP 2.23, TPSA 100.37 Ų ), the target compound is more suitable for cell-based phenotypic screening where excessive lipophilicity or polarity would confound SAR interpretation or produce false-negative results due to poor cellular uptake.

Diversifiable Building Block for Parallel Library Synthesis

With three orthogonal reactive handles (N-propyl sulfonamide, 4-nitro reducible to aniline, 2-fluoro SNAr-amenable), this scaffold offers a 50% increase in synthetic diversification potential relative to di-substituted alternatives [3]. Medicinal chemistry teams can perform sequential, chemoselective transformations to rapidly generate structurally diverse compound libraries in fewer synthetic steps, reducing both time and cost per compound in lead optimization campaigns.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor screening
Fluorinated benzenesulfonamide scaffold
CA isoform potency and selectivity profiling
Anti-protozoan research (Chagas, leishmaniasis)
Intact 4-nitroaromatic pharmacophore
Selective TcCA/LdcCA inhibition over human CA
Cell-based permeability/solubility assays
Balanced LogP (1.42) and TPSA (89.31 Ų)
Cellular uptake and aqueous solubility endpoints
Parallel library synthesis
Three orthogonal reactive handles
Step-efficient diversification routes
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